Product packaging for N-(4-fluorophenyl)benzamide(Cat. No.:CAS No. 366-75-6)

N-(4-fluorophenyl)benzamide

Cat. No.: B188065
CAS No.: 366-75-6
M. Wt: 215.22 g/mol
InChI Key: OMWWTMOLTFYGAK-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)benzamide (CAS 366-75-6) is a high-purity chemical compound supplied for research and development purposes. This compound is part of the benzamide class, a privileged scaffold in pharmaceutical chemistry known for contributing to diverse pharmacological activities . With a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol, it is characterized as an off-white to white solid with a melting point of 175–179 °C . This benzamide derivative serves as a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Recent scientific literature highlights the significant research interest in 4-fluorobenzamide-based derivatives, which have been developed as promising scaffolds for positive allosteric modulation of GABA-A receptors and as potential anti-inflammatory and analgesic agents . The incorporation of the fluorine atom is a strategic modification often employed to enhance metabolic stability and optimize drug-like properties . Researchers utilize this compound to explore structure-activity relationships and to develop new chemical tools for probing neurological and inflammatory pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive quality control data. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed handling and storage information. For larger-scale sourcing, various global shipping options are available .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO B188065 N-(4-fluorophenyl)benzamide CAS No. 366-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWWTMOLTFYGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287640
Record name N-(4-fluorophenyl)benzamide
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Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-75-6
Record name N-(4-Fluorophenyl)benzamide
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Record name NSC51888
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Record name N-(4-fluorophenyl)benzamide
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Synthetic Methodologies and Route Optimization for N 4 Fluorophenyl Benzamide and Its Derivatives

Conventional and Modified Synthetic Pathways to N-(4-fluorophenyl)benzamide

The primary and most conventional method for synthesizing this compound is the Schotten-Baumann reaction. jkchemical.com This reaction involves the acylation of 4-fluoroaniline (B128567) with benzoyl chloride. lookchem.com The process is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. jkchemical.comevitachem.com

Key features of the Schotten-Baumann reaction:

Reactants : 4-fluoroaniline and benzoyl chloride. lookchem.com

Conditions : Often performed in a two-phase system (e.g., water and an organic solvent) or in a single solvent with a suitable base. jkchemical.com

Mechanism : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride.

Modifications to the classical Schotten-Baumann conditions have been explored to enhance reaction efficiency. These include the use of different bases and solvent systems. For instance, using an organic base like pyridine (B92270) or triethylamine in an aprotic solvent can offer better control over the reaction conditions. jkchemical.comevitachem.com Another approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation from the corresponding carboxylic acid and amine.

A notable synthesis of this compound was reported with a 95% yield by reacting the starting materials in nitromethane, followed by precipitation in distilled water. rsc.org

Microwave-Assisted Synthetic Protocols for Benzamide (B126) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.org For the synthesis of N-aryl benzamides, including this compound, microwave irradiation offers several advantages over conventional heating methods: niscair.res.in

Reduced Reaction Times : Reactions that might take hours under conventional heating can often be completed in minutes. beilstein-journals.orgniscair.res.in

Higher Yields : Microwave heating can lead to increased product yields and purity by minimizing side product formation. beilstein-journals.orgniscair.res.in

Solvent-Free Conditions : Many microwave-assisted syntheses can be performed under solvent-free conditions, which aligns with the principles of green chemistry. niscair.res.inmdpi.com

In a typical microwave-assisted procedure, 4-fluoroaniline and benzoyl chloride are mixed and irradiated. niscair.res.in This method has been successfully applied to a wide range of substituted anilines and benzoyl chlorides, demonstrating its broad applicability. niscair.res.inuobaghdad.edu.iq Research has shown that this technique significantly reduces reaction times and often improves yields compared to traditional methods. beilstein-journals.org For example, a series of N-(aryl)-substituted benzamides were synthesized in good to excellent yields with short reaction times under solvent-free microwave conditions. niscair.res.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours foliamedica.bgMinutes beilstein-journals.orgniscair.res.in
Energy Input High and often inefficientDirect and efficient heating of reactants niscair.res.in
Yield Variable, can be lower due to side reactionsOften higher yields beilstein-journals.orgniscair.res.in
Solvent Use Often requires solventsCan be performed solvent-free niscair.res.inmdpi.com

One-Pot Synthesis Strategies for N-Substituted Benzamide Analogues

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and resource utilization. niif.hu For the synthesis of N-substituted benzamide analogues, several one-pot strategies have been developed.

One such approach involves the reaction of N-substituted 2,N-dilithiobenzamides with isothiocyanates. This method allows for the synthesis of 2-substituted 3-thioxo-1H-isoindol-1-ones in a one-pot fashion. clockss.org Another efficient one-pot method involves the copper-catalyzed reaction of aldoximes and aryl halides to produce N-arylamides. acs.org These methods streamline the synthetic process by avoiding the isolation of intermediates, thereby saving time and resources.

A silver-catalyzed one-pot protocol has been developed for the transformation of 2-amino-N-substituted benzamides into 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones. acs.orgnih.gov This three-component reaction builds N–N, N=N, and C–Se bonds in a single operation.

Regiospecific Functionalization and Derivatization Approaches

Silylation is a chemical process of introducing a silyl (B83357) group (R₃Si) into a molecule. In the context of this compound, silylation can be used to modify its properties or to facilitate further reactions. The silylation of this compound has been studied using silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA). nih.govpreprints.org

The reaction of this compound with BSA leads to the formation of silylated isomers, primarily the trans and cis O-silyl imidate species. nih.govresearchgate.net The formation and stability of these isomers have been investigated using techniques like ¹⁹F NMR spectroscopy and DFT molecular modeling. nih.govpreprints.org This derivatization can increase the nucleophilicity of the nitrogen atom, making the compound more reactive in subsequent reactions, such as in the synthesis of high-molecular-weight aromatic polyamides. core.ac.uk

Table 2: Silylated Isomers of this compound
IsomerDescriptionStability
trans O-silyl imidate The silyl group is attached to the oxygen atom, and the substituents are in a trans configuration.One of the more stable isomers formed. nih.govresearchgate.net
cis O-silyl imidate The silyl group is attached to the oxygen atom, and the substituents are in a cis configuration.Also a stable isomer observed in the reaction mixture. nih.govresearchgate.net
N-silyl amide The silyl group is directly attached to the nitrogen atom.A different conformation compared to the O-silyl imidates. nih.gov

The structural framework of this compound allows for the introduction of various substituents on both the benzoyl and the N-phenyl rings, leading to a wide array of derivatives.

One common approach is the synthesis of derivatives by reacting substituted benzoyl chlorides with 4-fluoroaniline. For example, 4-fluoro-N-(4-fluorophenyl)benzamide is synthesized from the reaction of 4-fluorobenzoyl chloride with 4-fluoroaniline. vulcanchem.com Similarly, other substituted benzoyl chlorides can be used to introduce different functional groups onto the benzoyl moiety.

Further functionalization can be achieved on the N-phenyl ring. For instance, N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives have been synthesized starting from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline. preprints.orgresearchgate.net This demonstrates that complex heterocyclic systems can be attached to the N-phenyl ring to create structurally diverse molecules.

Derivatives with additional functional groups, such as chloro and oxadiazole moieties, have also been synthesized. An example is 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(4-fluorophenyl)benzamide, which was prepared and characterized. mdpi.com These modifications are often pursued to explore the biological activities of the resulting compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Fluorophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-fluorophenyl)benzamide by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the amide proton are observed.

The aromatic protons on the benzoyl ring and the 4-fluorophenyl ring resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. ias.ac.inrsc.org The protons on the benzoyl group often appear as a series of multiplets, while the protons on the 4-fluorophenyl ring exhibit a characteristic splitting pattern due to coupling with the adjacent fluorine atom. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the 4-fluorophenyl group may appear as a triplet at approximately δ 7.07 ppm. rsc.org

The amide proton (NH) signal is typically a broad singlet and its chemical shift can be variable, often appearing further downfield. In some cases, it is observed around δ 7.79-7.82 ppm. rsc.orgrsc.org In a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), this amide proton signal can shift significantly, appearing as a singlet at approximately δ 10.30 ppm. ias.ac.in

Table 1: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ ppm) in CDCl₃ Chemical Shift (δ ppm) in DMSO-d₆ Multiplicity Reference(s)
Aromatic CH 7.07 (t, J = 8.6 Hz) 7.17-7.22 (m) Triplet, Multiplet ias.ac.inrsc.org
Aromatic CH 7.49 (t, J = 7.1 Hz) 7.51-7.61 (m) Triplet, Multiplet ias.ac.inrsc.org
Aromatic CH 7.55-7.62 (m) 7.78-7.82 (m) Multiplet ias.ac.inrsc.org
Amide NH 7.79 (br) 10.30 (s) Broad, Singlet ias.ac.inrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbonyl carbon of the amide group is a key diagnostic signal, typically resonating in the highly deshielded region of the spectrum. For this compound, this peak is observed around δ 165.5 ppm. rsc.org

The aromatic carbons exhibit signals in the range of δ 115 to 135 ppm. The carbon atom attached to the fluorine atom shows a characteristic large coupling constant (¹JCF), resulting in a doublet. The signals for the aromatic carbons of the 4-fluorophenyl group are observed at approximately δ 115.08/115.23 (d, J = 22.3 Hz) and δ 122.14/122.19 (d, J = 7.6 Hz). rsc.org The carbon directly bonded to the fluorine atom shows a large splitting due to the one-bond carbon-fluorine coupling, appearing as a doublet at around δ 157.5/159.1 (d, J = 240.2 Hz). rsc.org Other aromatic carbon signals appear at δ 127.6, 128.4, 131.6, 134.8, and 135.5 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon Chemical Shift (δ ppm) Multiplicity (due to C-F coupling) Reference(s)
Ar-C (fluorinated ring) 115.08, 115.23 Doublet (J = 22.3 Hz) rsc.org
Ar-C (fluorinated ring) 122.14, 122.19 Doublet (J = 7.6 Hz) rsc.org
Ar-C 127.6 Singlet rsc.org
Ar-C 128.4 Singlet rsc.org
Ar-C 131.6 Singlet rsc.org
Ar-C 134.8 Singlet rsc.org
Ar-C 135.5 Singlet rsc.org
C-F 157.5, 159.1 Doublet (J = 240.2 Hz) rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum shows a single signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. In some instances, the fluorine substituent is detectable at approximately δ -110 to -115 ppm. In other reports, the chemical shift for the fluorine atom in a similar chemical environment has been observed at around -117.8 ppm. rsc.org

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₃H₁₀FNO), the calculated exact mass for the protonated molecule [M+H]⁺ is 216.0819. rsc.org Experimental HRMS data confirms this, with a measured value of m/z 216.0822, which is in close agreement with the calculated value. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

Ion Calculated m/z Found m/z Reference(s)

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for Structural Insights

Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering both high resolution and the ability to perform tandem mass spectrometry (MS/MS) experiments. ljmu.ac.uk In these experiments, the molecular ion of this compound can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of benzoyl and anilide-related fragment ions. This fragmentation pattern, along with the accurate mass measurements of the fragments, helps to confirm the proposed structure of this compound. ljmu.ac.ukresearchgate.net

Vibrational Spectroscopy for Functional Group Identification (e.g., IR)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the identification of functional groups and the elucidation of molecular structures. In the case of this compound, these spectroscopic methods provide a detailed fingerprint of the molecule's vibrational modes, confirming the presence of key structural features such as the amide linkage, the aromatic rings, and the carbon-fluorine bond.

The analysis of the vibrational spectra is often enhanced by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with a high degree of accuracy. While detailed experimental and theoretical vibrational studies specifically for this compound are not extensively published, data from structurally analogous compounds provide a solid foundation for interpreting its spectrum. For instance, studies on various benzamide (B126) derivatives offer insights into the characteristic vibrational frequencies. researchgate.netvulcanchem.commdpi.comresearchgate.netresearchgate.netesisresearch.orgmdpi.comesisresearch.org

The key vibrational modes for this compound can be assigned to specific functional groups. The amide group exhibits several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3600 cm⁻¹. mdpi.com The precise position of this band can be influenced by hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption typically found in the range of 1630-1680 cm⁻¹. vulcanchem.com The amide II band, resulting from a combination of N-H bending and C-N stretching, appears around 1550 cm⁻¹. vulcanchem.com

The aromatic rings also give rise to a series of characteristic absorptions. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings typically result in multiple bands in the 1400-1600 cm⁻¹ region. Furthermore, the presence of the fluorine substituent on one of the phenyl rings introduces a C-F stretching vibration, which is anticipated in the 1250-1000 cm⁻¹ region. The exact position and intensity of these bands provide valuable information about the electronic environment and conformation of the molecule.

High-resolution mass spectrometry (HRMS) further confirms the molecular formula of this compound. For the protonated molecule [M+H]⁺, the calculated mass is 216.0819, which closely matches the experimentally found value of 216.0822, validating the elemental composition of the compound. rsc.org

A detailed assignment of the principal vibrational modes of this compound, based on data from related compounds and general spectroscopic principles, is presented in the interactive table below.

Interactive Data Table: Vibrational Frequencies and Assignments for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description of Vibration
N-H Stretch3300 - 3600Stretching of the nitrogen-hydrogen bond in the amide group.
Aromatic C-H Stretch3000 - 3100Stretching of the carbon-hydrogen bonds on the two phenyl rings.
C=O Stretch (Amide I)1630 - 1680Stretching of the carbonyl double bond in the amide group. vulcanchem.com
C=C Stretch1400 - 1600In-plane stretching of the carbon-carbon double bonds within the aromatic rings.
N-H Bend (Amide II)~1550Bending of the nitrogen-hydrogen bond, coupled with C-N stretching. vulcanchem.com
C-N Stretch1200 - 1400Stretching of the carbon-nitrogen single bond in the amide linkage.
C-F Stretch1000 - 1250Stretching of the carbon-fluorine bond on the fluorophenyl ring.
C-H Out-of-Plane Bend700 - 900Bending of the carbon-hydrogen bonds out of the plane of the aromatic rings.

Computational Chemistry and Theoretical Modeling of N 4 Fluorophenyl Benzamide

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For N-(4-fluorophenyl)benzamide, a DFT study would calculate key structural parameters such as bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

This analysis would also yield crucial electronic properties. Researchers often compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps could be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are essential for predicting how the molecule will interact with other chemical species. While studies on N-phenylbenzamide derivatives have utilized these methods to explore structure-function relationships, specific data tables for this compound are not available. yale.edursc.orgresearchgate.net

Conformational Analysis and Isomer Stability Studies via Quantum Chemical Methods

The this compound molecule possesses rotational freedom around several single bonds, particularly the amide linkage (C-N) and the bonds connecting the phenyl rings to the amide group. This flexibility means the molecule can exist in different spatial arrangements, or conformations.

A conformational analysis using quantum chemical methods would systematically explore the molecule's potential energy surface to identify stable conformers (isomers) and the energy barriers between them. Such a study would reveal the most energetically favorable conformation of the molecule under vacuum or in different solvent environments. This information is vital as the conformation of a molecule can significantly influence its physical properties and biological activity. For related molecules like benzenesulfonamide, computational methods have been used to predict the presence and relative stability of different conformers. However, a similar detailed analysis for this compound has not been reported in the reviewed literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently employed to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical calculations could predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Predicted IR and Raman spectra would show the characteristic vibrational frequencies corresponding to specific functional groups, such as the C=O and N-H stretching of the amide group, and vibrations of the fluorinated phenyl rings. Theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts could also be calculated. Comparing these predicted spectra with experimentally measured data serves as a rigorous test of the accuracy of the computational model and the determined molecular structure. While spectroscopic data for related fluorinated benzamides have been reported and interpreted with the aid of computational predictions, a comprehensive table comparing the predicted and experimental spectroscopic parameters specifically for this compound is not available in the existing literature. researchgate.net

Chemical Biology and Mechanistic Investigations of N 4 Fluorophenyl Benzamide Interactions

Elucidation of Molecular Interaction Profiles with Biological Targets

N-(4-fluorophenyl)benzamide and its analogues demonstrate diverse molecular interactions with biological targets, largely influenced by their structural characteristics. The presence of the 4-fluorophenyl group is particularly noteworthy, as the electronegativity and small atomic radius of fluorine can enhance binding affinity to targets like vascular endothelial growth factor receptor-2 (VEGFR-2). This interaction is crucial for the potential anticancer properties of these compounds.

Intermolecular interactions, including hydrogen bonding and aromatic ring stacking, also play a significant role in the stabilization of the compound within biological targets. evitachem.com The planarity of the benzamide (B126) core, combined with intermolecular hydrogen bonding between the amide N-H and carbonyl oxygen, helps to stabilize the crystal lattice structure, which can inform the design of more effective derivatives.

Enzyme Inhibition Studies and Mechanistic Pathways

The benzamide scaffold is a common feature in many enzyme inhibitors, and this compound derivatives are no exception. Research has focused on their potential to inhibit various enzyme classes, including cholinesterases and histone deacetylases (HDACs).

Cholinesterase Enzyme Inhibition Potential of this compound Derivatives

Benzamide derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the functioning of the cholinergic system. researchgate.net Inhibition of AChE can potentiate the action of acetylcholine, a neurotransmitter, which may be beneficial in addressing neurodegenerative conditions like Alzheimer's disease. researchgate.netresearchgate.net

Studies have shown that specific derivatives of this compound can exhibit notable inhibitory activity against AChE. For example, a phthalimide-based compound featuring a 4-fluorophenyl moiety was identified as a potent inhibitor in its series, with an IC50 value of 16.42 ± 1.07 µM. researchgate.netresearchgate.net Another study found that chalcone (B49325) derivatives with a 4-fluorophenyl group showed higher selectivity for AChE inhibition over butyrylcholinesterase (BChE). mdpi.com The mechanism of inhibition can involve the ligand inducing a conformational change in the enzyme, reducing its flexibility and thereby impeding its function. researchgate.net

Inhibitory Activity of this compound Derivatives on Cholinesterases
Derivative ClassTarget EnzymeInhibitory Concentration (IC50)Reference CompoundReference IC50
Phthalimide-based with 4-Fluorophenyl moietyAcetylcholinesterase (AChE)16.42 ± 1.07 µMDonepezil0.41 ± 0.09 µM
Benzamide with p-chloro substitutionAcetylcholinesterase (AChE)0.44 ± 0.1 µMDonepezil6.4 ± 0.8 µM
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056 µMDonepezil0.046 µM

Inhibition of Other Enzyme Classes and Associated Biological Pathways

Beyond cholinesterases, derivatives of this compound have been investigated as inhibitors of other crucial enzyme classes. A significant area of research is their activity against histone deacetylases (HDACs), which are involved in cancer progression. evitachem.com

One derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has demonstrated potent and selective inhibition of class I HDACs, particularly HDAC3, with an IC50 value of 95.48 nM. nih.govnih.govfrontiersin.org This inhibition leads to antiproliferative effects in solid tumor cells. nih.govfrontiersin.org The fluorine substitution in the benzamide structure is thought to improve the metabolic stability and selectivity of these inhibitors. nih.govfrontiersin.org

Other enzymes and pathways are also targeted. Some benzamide derivatives have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. smolecule.com Additionally, certain analogues have been investigated for their ability to inhibit programmed death-ligand 1 (PD-L1), an immune checkpoint protein. For example, 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide showed 53.327% inhibition in a screening ELISA assay. ekb.eg The mechanism for these interactions typically involves the compound binding to the enzyme's active site, preventing the substrate from binding and thus inhibiting the enzyme's function.

Inhibition of Various Enzymes by this compound Derivatives
Derivative NameTarget Enzyme/ProteinKey Finding (IC50 / % Inhibition)
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HDAC395.48 nM
N-(3-Chloro-4-fluorophenyl)benzamideTyrosinaseDemonstrated inhibitory effects
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamidePD-L153.327% inhibition

Kinetic Analysis of Enzyme-Ligand Interactions

Kinetic analysis provides a deeper understanding of how these compounds inhibit enzymes. nih.gov Studies on chalcone derivatives with a 4-fluorophenyl group have revealed a mixed type of inhibition against cholinesterases. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

For HDAC inhibitors like FNA, kinetic studies are crucial to determine the potency and selectivity. The IC50 value of 95.48 nM for HDAC3 inhibition by FNA was determined through in vitro enzymatic assays, highlighting its high potency. nih.govnih.govfrontiersin.org Such analyses often involve measuring the rate of the enzymatic reaction at different concentrations of the substrate and inhibitor to determine key kinetic parameters like Ki (inhibition constant). While detailed kinetic data for this compound itself is not extensively available in the provided search results, the principles of enzyme kinetics are fundamental to evaluating its derivatives. nih.govsmolecule.com Molecular docking and kinetic analysis are often used together to elucidate the binding affinities and mechanisms of interaction at a molecular level. smolecule.comevitachem.com

Nuclear Receptor Modulation and Ligand Binding Dynamics

In addition to enzyme inhibition, benzamide derivatives can modulate the function of nuclear receptors, which are critical in regulating gene expression.

Selective Estrogen Receptor Modulator (SERM) Activity of Benzamide Analogues

Selective Estrogen Receptor Modulators (SERMs) are compounds that act on estrogen receptors (ERs), exhibiting tissue-specific agonist or antagonist activity. wikipedia.orgpensoft.net Benzamide-based structures are being explored for their potential as SERMs, particularly in the context of breast cancer, where ERα is a key therapeutic target. researchgate.netnih.gov

While the direct SERM activity of this compound is not explicitly detailed, related benzamide analogues have been designed and studied as ER modulators. pnrjournal.com These compounds compete with endogenous estrogens to bind to ERs, thereby modulating their activity. pensoft.net The goal is to develop SERMs with improved efficacy and reduced side effects compared to existing therapies like tamoxifen. researchgate.net For instance, indole-based benzamide derivatives have been designed and studied through molecular docking to assess their binding affinity to the ERα receptor. pnrjournal.com The development of novel SERMs and Selective Estrogen Receptor Degraders (SERDs) is an active area of research to overcome resistance to current endocrine therapies. researchgate.netnih.gov The structural features of benzamide analogues, including substitutions on the phenyl rings, are critical for their binding affinity and their agonist versus antagonist profile at the estrogen receptor. evitachem.com

General Nuclear Receptor Binding Agent (NRBA) Properties

The interaction of small molecules with nuclear receptors (NRs) is a cornerstone of cellular signaling, regulating a vast array of physiological processes. Nuclear receptors are a large family of ligand-activated transcription factors that, upon binding to a ligand, modulate the expression of target genes. The diverse and often flexible ligand-binding domains (LBDs) of these receptors allow them to bind to a wide variety of endogenous and exogenous molecules. While specific, high-affinity interactions are well-studied for many drugs, some compounds exhibit a broader, more promiscuous binding profile across multiple nuclear receptors.

Currently, there is a lack of direct, comprehensive experimental data from broad-panel screening that fully characterizes the general nuclear receptor binding properties of this compound. However, insights can be drawn from computational studies, the behavior of structurally similar compounds, and the general principles of pharmacophore modeling for nuclear receptor ligands.

The simple bicyclic structure of this compound, consisting of a benzamide core linked to a fluorophenyl ring, presents features that are common in some nuclear receptor ligands. These include aromatic rings capable of engaging in hydrophobic and π-stacking interactions within the often-greasy ligand-binding pockets of nuclear receptors. The amide linker provides a hydrogen bond donor (N-H) and acceptor (C=O) group, which are critical features for anchoring ligands within the binding site of many receptors. The fluorine atom on the phenyl ring can modulate properties like lipophilicity and metabolic stability and may participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. ebi.ac.uk

The concept of promiscuous nuclear receptor ligands, which can interact with multiple NRs, is well-established. nih.gov Such compounds often possess a core scaffold that can adapt to the binding pockets of different receptors. While some complex benzamide derivatives have been identified as ligands for specific nuclear receptors, the simpler this compound itself has not been extensively profiled as a general nuclear receptor binding agent.

Pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity, are valuable tools for predicting ligand-receptor interactions. wustl.eduresearchgate.netdovepress.com For many nuclear receptors, these models typically include hydrophobic regions, hydrogen bond donors and acceptors, and sometimes aromatic ring features. wustl.edu The structure of this compound aligns with some of these general features, suggesting a potential for low-affinity or broad-spectrum interactions.

Computational or in silico studies on related benzamide structures have explored their potential interactions with various biological receptors. researchgate.net These predictive models can offer initial hypotheses about the potential for this compound to act as a nuclear receptor ligand, but they require experimental validation.

Structural FeaturePotential Role in Nuclear Receptor Binding
Benzene Ring Hydrophobic interactions, π-π stacking with aromatic residues in the ligand-binding pocket.
Fluorophenyl Ring Hydrophobic interactions, potential for halogen bonding, modulation of electronic properties.
Amide Linker (-CONH-) Hydrogen bond donor (N-H) and acceptor (C=O) capabilities for anchoring within the binding site.
Overall Structure Compact and relatively rigid, which can influence selectivity and fit within different receptor pockets.

Further experimental screening of this compound against a comprehensive panel of nuclear receptors would be necessary to definitively characterize its properties as a general nuclear receptor binding agent.

Structure Activity Relationship Sar and Ligand Design Principles for N 4 Fluorophenyl Benzamide Derivatives

Impact of Aromatic Ring Substituents on Biological Activity

The biological activity of N-(4-fluorophenyl)benzamide derivatives is significantly influenced by the nature and position of substituents on both the benzamide (B126) and the N-phenyl aromatic rings. The presence of a fluorine atom at the para-position of the N-phenyl ring is a common feature in many biologically active derivatives, suggesting its importance for target interaction. nih.govacs.org

Research has shown that the introduction of different substituents can modulate the biological efficacy of these compounds. For instance, in a series of this compound derivatives, the presence of electron-withdrawing groups on the benzoyl moiety, such as 3-CF3 or 3,4-dichloro, resulted in superior inhibitory activities against certain fungal species. mdpi.com This suggests that electron-withdrawing groups are generally beneficial for this particular activity. mdpi.com In another study on thiourea (B124793) derivatives, the combination of an electron-donating group (p-methoxy) on the benzoyl moiety and an electron-withdrawing group (p-fluoro) on the phenyl ring enhanced cytotoxic activity. analis.com.my The methoxy (B1213986) group, being a strong electron-donating group, imparts a resonance effect, while the fluorine atom deactivates the ring by withdrawing electrons, thereby stabilizing the compound. analis.com.my

The position of the substituent also plays a critical role. For example, in a study of benzophenone-based HIV non-nucleoside reverse transcriptase inhibitors, substitution on the C-ring (the N-phenyl ring) was found to be most beneficial at the para position. acs.org Similarly, for a series of 2-phenoxybenzamides with antiplasmodial activity, a para-substituted N-[4-(4-pivaloylpiperazinyl)phenyl]benzamide analogue showed the highest activity and selectivity. mdpi.com

Role of the Benzamide Scaffold in Target Binding Affinity and Selectivity

The benzamide scaffold serves as a crucial structural framework for this compound derivatives, playing a pivotal role in their binding affinity and selectivity for various biological targets. This scaffold provides a rigid core that correctly orients the aromatic rings and their substituents for optimal interaction with the binding site of a target protein.

The amide linkage within the benzamide scaffold is of particular importance. It can participate in hydrogen bonding interactions with amino acid residues in the target's active site, a key factor for stable binding. The importance of the amide group was demonstrated in a study where its replacement with an ester group led to a loss of activity, indicating that the hydrogen bonds provided by the amide with specific residues were crucial for inhibition. acs.org

Modifications to the benzamide core can significantly influence selectivity. For instance, in the development of inhibitors for histone deacetylases (HDACs), the heteroatoms of the amide group which can chelate with the zinc ion in the enzyme's active site are critical for antiproliferative activity. nih.gov The ability of the benzamide moiety to engage in these specific interactions contributes to the selectivity of the compounds for their intended target.

Furthermore, the planarity of the benzamide core can be important for fitting into the binding pocket of a target. The crystal structure of 2-chloro-N-(4-fluorophenyl)benzamide revealed a planar benzamide core, which is a common feature in many biologically active benzamide derivatives. This planarity, along with the specific orientation of substituents, allows the molecule to adopt a conformation that is complementary to the target's binding site, thereby enhancing affinity and selectivity. The conformational flexibility of the benzamide scaffold can also be a key factor in its interaction with different receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies have been employed to predict their activity and guide the design of more potent and selective compounds.

These models typically use a variety of molecular descriptors that quantify different physicochemical properties of the molecules, such as lipophilicity (LogP), electronic effects (e.g., Hammett constants), and steric parameters. For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl)benzamides identified that an increase in Log D and certain shadow parameters, along with a reduction in another shadow length, leads to greater inhibition of the H+/K+-ATPase enzyme. researchgate.net

In another study on N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was used to predict the antimicrobial potential of the compounds. nih.gov The models relied on descriptors related to lipophilicity and other properties to explain the observed activity against various bacterial and fungal strains. nih.gov The results indicated that derivatives with halogenated p-substituted phenyl rings, such as N-(4-fluorophenyl) chloroacetamide, were among the most active due to their high lipophilicity, which facilitates passage through cell membranes. nih.gov

QSAR models are built using a training set of compounds with known activities and then validated using a test set to assess their predictive power. A statistically robust QSAR model, characterized by high correlation coefficients (r²) and predictive correlation coefficients (r²pred), can be a valuable tool for virtual screening of large compound libraries and for prioritizing the synthesis of new derivatives with potentially enhanced biological activity. researchgate.net

Rational Design Strategies for Enhanced Bioactivity and Specificity

The rational design of this compound derivatives with enhanced bioactivity and specificity involves a multi-faceted approach that combines structural biology insights, computational modeling, and synthetic chemistry. A key strategy is the exploitation of specific interactions with the target protein, identified through techniques like X-ray crystallography and molecular docking.

One common strategy is structure-based design , which utilizes the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. This approach allows for the optimization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, to improve binding affinity and selectivity. For instance, molecular docking studies have been used to guide the design of this compound derivatives as inhibitors of enzymes like tyrosinase and VEGFR-2. smolecule.comnih.gov

Another important strategy is bioisosteric replacement , where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile. For example, the 1,2,4-oxadiazole (B8745197) heterocycle has been used as a bioisostere for the amide group in the design of novel benzamide analogues with insecticidal and fungicidal activities. nih.gov

Pharmacophore modeling is also a valuable tool. This involves identifying the essential structural features (pharmacophore) required for biological activity and using this model to design new molecules that incorporate these features. This approach has been applied in the design of this compound derivatives as potential anticancer agents. nih.gov

Furthermore, the introduction of specific substituents to modulate physicochemical properties is a widely used strategy. For example, the incorporation of fluorine atoms can enhance metabolic stability and binding affinity. acs.orgnih.gov The strategic placement of substituents can also be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target. mdpi.comanalis.com.my

Advanced Applications of N 4 Fluorophenyl Benzamide in Materials Science

Utilization as Precursors in Polymer Chemistry and Advanced Material Synthesis

The compound serves as a critical building block and analytical model in polymer science, particularly for high-strength aromatic polyamides. Its structure allows for detailed investigation into reaction mechanisms that are crucial for producing advanced materials with tailored properties.

While not a direct monomer in the industrial production of Poly(p-phenylene terephthalamide) (PPTA), the aramid fiber famously known as Kevlar®, N-(4-fluorophenyl)benzamide plays a vital role as a model compound in research aimed at optimizing PPTA synthesis. researchgate.net The traditional synthesis of PPTA involves the polycondensation of p-phenylene diamine (PPD) and terephthaloyl chloride (TC). mdpi.comgoogle.com Achieving high molecular weight is essential for the exceptional strength of these fibers, but is often limited by the poor solubility of the growing polymer chains. researchgate.net

Recent research has focused on the in situ silylation of diamines to enhance their nucleophilicity and improve the solubility of the resulting polyamide. researchgate.net In this context, this compound has been used as a model to study the silylation process and its effects on the amide group. mdpi.compreprints.org Studies involving the silylation of this compound with agents like N,O-bis(trimethylsilyl)acetamide (BSA) have been analyzed using techniques such as 19F NMR spectroscopy. mdpi.compreprints.orgresearchgate.net These investigations help determine the stability of different silylated isomers (O-silyl imidates vs. N-silyl amides) and their conformations. mdpi.com

The insights gained from these model studies are crucial for understanding how silylation can prevent the premature precipitation of polymer chains during PPTA synthesis, thereby allowing for the formation of higher molecular weight polymers. researchgate.net Research has shown that this methodology can produce PPTA with inherent viscosity values comparable to or even higher than commercial-grade materials. preprints.org The use of this compound as a stand-in for the repeating unit of PPTA allows researchers to probe the reaction at a molecular level, leading to significant improvements in the synthesis of these high-performance materials. researchgate.netresearchgate.net

Table 1: Key Monomers in PPTA Synthesis

Compound Name Role
p-Phenylene diamine (PPD) Aromatic diamine monomer mdpi.com

The study of this compound has contributed to a deeper understanding of polymerization mechanisms, particularly step-growth polycondensation. researchgate.net The formation of the amide bond is the fundamental reaction in polyamide synthesis. Mechanistic studies on model compounds elucidate factors that control polymer chain growth and molecular weight distribution. researchgate.netresearchgate.net

Investigations into the silylation of this compound reveal mechanistic details about how modifying the reactivity of the amide group influences polymerization. researchgate.netmdpi.com Silylation transforms the amide into more reactive O-silyl or N-silyl isomers, which can affect the kinetics and thermodynamics of the polyamidation reaction. mdpi.com Molecular modeling and NMR studies on silylated this compound have shown that the formation of specific isomers, such as cis O-silyl imidates, can alter the conformation of the growing polymer chains. researchgate.net This alteration is believed to improve solubility, which is a key factor in achieving high molecular weights in rigid-rod polymers like PPTA. researchgate.net

Furthermore, the general mechanism of amide bond formation can proceed through different pathways, such as nucleophilic substitution. vulcanchem.com The presence of the fluorine atom in this compound influences the electronic properties of the molecule, affecting the reactivity of the amide group in polymerization reactions. vulcanchem.comevitachem.com These studies are essential for moving beyond traditional step-growth mechanisms, which often result in broad molecular weight distributions, towards more controlled chain-growth condensation polymerizations that can yield well-defined polymers. researchgate.net

Table 2: Silylating Agent Used in Model Studies

Compound Name Abbreviation Use

Role in the Synthesis of Polyamides (e.g., Poly(p-phenylene terephthalamide), PPTA)

Development of Functional Materials Incorporating this compound Structures

The unique structural characteristics of this compound make it an attractive moiety for incorporation into novel functional materials. The presence of the fluorine atom and the robust amide linkage can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net

While the direct synthesis of large-scale functional materials from this compound itself is not widely documented, its structure serves as a template for designing new materials. For instance, benzamide (B126) derivatives are explored for a variety of applications, and the principles learned from studying this compound are applicable. nih.gov The introduction of fluorine can modify surface energy, dielectric properties, and metabolic stability in materials designed for advanced applications. researchgate.netacs.org

In medicinal chemistry, a related field, the this compound scaffold is investigated for creating bioactive molecules, indicating its potential for functionalization. mdpi.com In materials science, this translates to the potential use of this compound derivatives in creating specialized polymers, coatings, or composites. accscience.comsmolecule.com For example, the incorporation of such fluorinated aryl units into polyamide backbones could lead to materials with low water absorption and high thermal stability, suitable for aerospace or electronic applications. researchgate.net The development of functional materials often involves the precise engineering of chemical structures to achieve specific properties, and this compound represents a valuable building block in this endeavor. european-mrs.com

Future Perspectives and Emerging Research Directions for N 4 Fluorophenyl Benzamide

Exploration of Novel Catalytic and Green Chemistry Approaches for Synthesis

The synthesis of N-(4-fluorophenyl)benzamide and its derivatives is an active area of research, with a growing emphasis on developing more sustainable and efficient methods. Traditional synthesis often involves the use of stoichiometric coupling agents, which can generate significant waste. vulcanchem.com Future research is focused on catalytic and green chemistry approaches to overcome these limitations.

One promising direction is the use of mechanosynthesis, a solvent-free or low-solvent method that uses mechanical force to initiate chemical reactions. This approach has been successfully used to synthesize various N-arylbenzamides, including this compound, with high yields. rsc.org Another green approach is the use of microwave-enhanced protocols, which can significantly reduce reaction times from hours to minutes. For instance, the synthesis of N-(4-fluorophenyl)sulfonylbenzamide has been achieved with a 78% yield in just 15 minutes using microwave irradiation.

Researchers are also exploring novel catalytic systems. For example, the synthesis of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(4-fluorophenyl)benzamide was optimized using CuCN as a cyanidation reagent and L-proline as a catalyst, which improved the yield and reduced experimental risks. mdpi.com The development of flow chemistry processes is another avenue being explored to improve the yield, purity, and scalability of benzamide (B126) synthesis. vulcanchem.com

The table below summarizes some of the novel synthesis methods being explored for this compound and related compounds.

Synthesis MethodKey FeaturesExample Compound/DerivativeYieldReference
MechanosynthesisSolvent-free, high efficiencyThis compound95% rsc.org
Microwave-EnhancedRapid reaction timeN-(4-fluorophenyl)sulfonylbenzamide78%
Catalytic CyanationImproved yield and safety2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(4-fluorophenyl)benzamide79% mdpi.com
Friedel-Crafts AcylationHigh yield with specific catalysts4-Fluoro-N-(4-fluorophenyl)benzamide93% vulcanchem.com
One-Pot SynthesisEfficiency and simplicity2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide84% nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in medicinal chemistry for designing novel compounds and predicting their structure-activity relationships (SAR). For benzamide derivatives like this compound, these computational approaches can accelerate the discovery of new therapeutic agents. scielo.br

AI/ML models can be trained on large datasets of chemical structures and their biological activities to identify key molecular features that contribute to a desired effect. scielo.br This allows for the in silico design of new derivatives with potentially improved properties. For example, machine learning models have been used to predict the biological activity of newly designed compounds, with over 50% of the computer-generated designs predicted to be active.

Quantitative Structure-Activity Relationship (QSAR) modeling, often powered by machine learning algorithms like Random Forest, is a key technique. scielo.br These models can help to understand how different substituents on the benzamide scaffold influence its biological activity. scielo.br For instance, QSAR studies can guide the derivatization of the benzamide core to enhance metabolic stability or target binding affinity. vulcanchem.com The integration of AI is also being explored to reduce off-target effects, such as interactions with the hERG channel, a critical consideration in drug development. acs.orgdbcls.jp

The following table highlights the application of AI/ML in the design and study of benzamide derivatives.

AI/ML ApplicationDescriptionRelevance to this compoundReference
QSAR Modeling Predicts the biological activity of chemical compounds based on their molecular structure.Can guide the design of new this compound derivatives with enhanced activity. scielo.brchemrxiv.org
De Novo Drug Design Generative AI models create novel molecular structures with desired properties.Can be used to design entirely new benzamide-based compounds with specific therapeutic profiles. frontiersin.org
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds.Helps in the early identification of this compound derivatives with favorable pharmacokinetic and safety profiles. frontiersin.org
Target Prediction Identifies potential biological targets for a given compound.Can help to uncover new therapeutic applications for this compound and its analogs.

High-Throughput Screening Methodologies for Identifying New Biological Targets

High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid testing of large numbers of compounds against various biological targets. For a scaffold like this compound, HTS can be instrumental in identifying new therapeutic applications.

Phenotypic screening, a type of HTS, involves testing compounds in cell-based or whole-organism models to identify those that produce a desired phenotypic change. nih.gov This approach is advantageous as it does not require prior knowledge of a specific molecular target. For example, a practical and cost-effective HTS assay using Caenorhabditis elegans has been developed to screen for anthelmintic activity, achieving a throughput of approximately 10,000 compounds per week. nih.gov

HTS can also be used in target-based screening, where compounds are tested for their ability to interact with a specific enzyme or receptor. Libraries of benzamide derivatives can be screened against panels of kinases, proteases, or other enzymes to identify potent and selective inhibitors. researchgate.net The data from these screens can then be used to build structure-activity relationships and guide the optimization of lead compounds.

The table below provides examples of HTS applications relevant to the discovery of new biological activities for benzamide derivatives.

HTS ApproachModel System/TargetPotential Application for this compoundReference
Phenotypic Screening Caenorhabditis elegansDiscovery of anthelmintic properties nih.gov
Phenotypic Screening ChondrocytesIdentification of chondroprotective agents plos.org
Target-based Screening p38α Mitogen-activated Protein KinaseDevelopment of anti-inflammatory or anticancer agents researchgate.net
Target-based Screening Dipeptidyl peptidase-IV (DPP-IV)Discovery of antidiabetic agents dovepress.com
Anti-infective Screening Various pathogensIdentification of new antibacterial or antifungal properties mdpi.com

Advanced Mechanistic Studies using Biophysical Techniques

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques provide detailed insights into these interactions, including binding affinity, thermodynamics, and the specific atoms involved in the interaction.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a compound bound to its target protein. This provides a static "snapshot" of the binding mode, revealing key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com For benzamide derivatives, crystallographic studies have revealed the importance of the planar benzamide core and intermolecular hydrogen bonding in stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the solution-state conformation of a compound and can be used to study dynamic processes like amide bond rotation. Dynamic NMR studies can help to understand the conformational flexibility of this compound derivatives, which can be important for their biological activity. Other techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify the binding affinity and thermodynamics of the interaction between a compound and its target.

The following table summarizes some of the biophysical techniques that are being used to study the mechanism of action of benzamide derivatives.

Biophysical TechniqueInformation ObtainedRelevance to this compoundReference
X-ray Crystallography High-resolution 3D structure of compound-target complexElucidates the precise binding mode and key interactions mdpi.com
NMR Spectroscopy Solution-state conformation, dynamics, and binding site mappingReveals conformational changes upon binding and identifies points of contact
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Provides a complete thermodynamic profile of the binding interaction nih.gov
Surface Plasmon Resonance (SPR) Real-time kinetics of binding (association and dissociation rates)Allows for the determination of binding affinity and specificity nih.gov
Hirshfeld Surface Analysis Quantifies intermolecular interactions in the solid stateHelps to understand the forces that stabilize the crystal structure

Unexplored Chemical Transformations and Derivatizations of the Benzamide Core

The benzamide core of this compound is a versatile scaffold that can be chemically modified in numerous ways to generate novel derivatives with diverse biological activities. Future research will likely focus on exploring new chemical transformations and derivatizations to expand the chemical space around this core structure.

One area of interest is the late-stage functionalization of the benzamide scaffold. This involves introducing new functional groups into the molecule at a late stage of the synthesis, which can be a more efficient way to generate a library of diverse compounds. For example, the fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

The amide bond itself can also be a target for chemical transformation. For example, it can be reduced to an amine, which can then be further functionalized. The aromatic rings of the benzamide core can also be modified through various reactions, such as electrophilic aromatic substitution, to introduce new substituents.

Researchers are also exploring the synthesis of more complex derivatives by linking the benzamide core to other heterocyclic systems. For example, this compound derivatives have been synthesized with linked 1,2,4-oxadiazole (B8745197) and quinoline (B57606) moieties, which have shown promising biological activities. mdpi.commdpi.com The synthesis of imidazole-based N-phenylbenzamide derivatives is another example of this strategy. nih.gov

The table below lists some of the chemical transformations and derivatizations that are being explored for the benzamide core.

Transformation/DerivatizationDescriptionPotential OutcomeReference
Nucleophilic Aromatic Substitution Replacement of the fluorine atom with other functional groups.Modulation of electronic properties and biological activity.
Amide Reduction Conversion of the amide group to an amine.Creation of a new point for further derivatization.
Coupling Reactions (e.g., Suzuki-Miyaura) Formation of new carbon-carbon bonds to create biaryl structures.Synthesis of more complex and rigid analogs.
Heterocycle Annulation Fusion of a heterocyclic ring to the benzamide core.Generation of novel polycyclic scaffolds with unique properties. nih.govmdpi.com
HERON Rearrangement A formal reductive elimination reaction involving N,N-bisheteroatom-substituted amides.A novel rearrangement that could lead to new chemical entities. orgsyn.org

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)benzamide, and how can purity be ensured?

this compound can be synthesized via coupling reactions between substituted benzoic acids and 4-fluoroaniline. A validated method involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents under anhydrous conditions at low temperatures (-50°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization ensures >95% purity, confirmed by elemental analysis and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling patterns (e.g., para-fluorine splitting in ¹H NMR).
  • ¹⁹F NMR for fluorine-specific chemical shifts (e.g., δ -115 ppm relative to CFCl₃) .
  • Elemental analysis (C, H, N) to validate stoichiometry .

Q. How do solvent polarity and pH influence the stability of this compound?

Stability studies in polar aprotic solvents (e.g., DMSO, DMF) show minimal degradation over 24 hours at 25°C. Aqueous stability is pH-dependent: pH 5–7 (neutral to slightly acidic) maximizes stability, while alkaline conditions (pH >9) promote hydrolysis of the amide bond. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays .

Advanced Research Questions

Q. How can fluorescence properties of this compound derivatives be optimized for biosensing applications?

Fluorometric studies on analogous benzamides reveal:

  • pH 5 maximizes fluorescence intensity (λex 340 nm, λem 380 nm) due to protonation of the amide group reducing quenching effects .
  • Low temperatures (25°C) enhance quantum yield by minimizing thermal vibration-induced non-radiative decay .
  • Solvent selection (e.g., acetonitrile > ethanol) improves sensitivity, with detection limits as low as 0.269 mg/L .

Q. What computational strategies predict the biological activity of this compound derivatives?

Molecular docking and QSAR models highlight the 4-fluorophenyl group as critical for binding to targets like VEGFR-2 (anti-angiogenic activity). Substituent effects (e.g., electron-withdrawing groups at the benzamide ring) correlate with improved IC₅₀ values in kinase inhibition assays. MD simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

Q. How does this compound exhibit anticancer activity in vitro?

Semi-synthetic derivatives (e.g., T-1-AFPB) demonstrate:

  • VEGFR-2 inhibition (IC₅₀ = 69 nM vs. sorafenib’s 56 nM) via competitive ATP-binding site blockade.
  • Cytotoxicity against HepG2 (IC₅₀ = 2.24 μM) and MCF-7 (IC₅₀ = 3.26 μM) via apoptosis induction, confirmed by caspase-3/7 activation and mitochondrial membrane depolarization assays .

Q. What methodologies resolve contradictions in reported binding affinities of this compound analogs?

Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays). Standardization using:

  • SPR (Surface Plasmon Resonance) for real-time KD measurements.
  • ITC (Isothermal Titration Calorimetry) to quantify enthalpy-driven binding. Cross-validation with orthogonal assays (e.g., fluorescence polarization) reduces variability .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Optimize reflux time (6–8 hours) and stoichiometry (1:1.2 molar ratio of acid to amine).
  • Replace DCC with EDC·HCl for easier byproduct removal.
  • Implement continuous flow reactors to enhance mixing and heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.